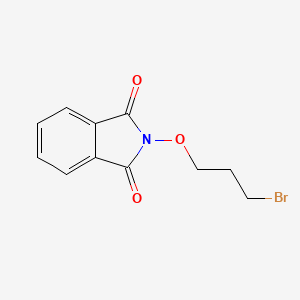

![molecular formula C7H13NO B1267023 1-Azabicyclo[2.2.2]octan-4-ol CAS No. 26458-74-2](/img/structure/B1267023.png)

1-Azabicyclo[2.2.2]octan-4-ol

Vue d'ensemble

Description

Synthesis Analysis

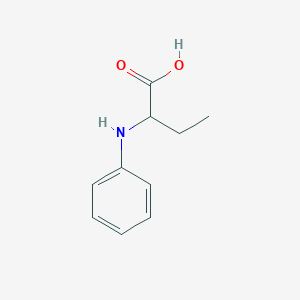

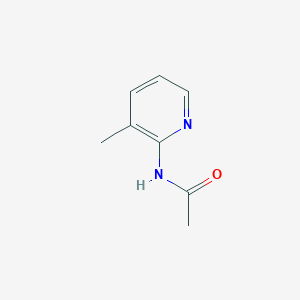

The synthesis of 1-Azabicyclo[2.2.2]octan-4-ol derivatives has been explored through various chemical methods. For instance, Arias-Pérez et al. (1991) conducted a structural characterization of (±)‐3‐aryl‐1‐azabicyclo[2.2.2]octan‐3‐ols, employing two-dimensional NMR spectroscopy and X-Ray crystallography. This study provided insights into the synthesis and structural elucidation of these compounds, highlighting the utility of NMR spectroscopy in the unambiguous assignment of the bicyclic carbon and proton spin system (Arias-Pérez et al., 1991).

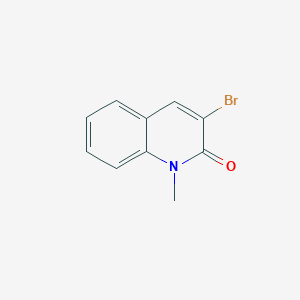

Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[2.2.2]octan-4-ol derivatives has been analyzed through various spectroscopic techniques. Fernández et al. (1999) synthesized and studied esters derived from syn- and anti-2-methyl-2-azabicyclo[2.2.2]octan-6-ols by NMR spectroscopy, which confirmed the configurational assignment of these esters through X-ray diffraction. This structural analysis provides a deep understanding of the molecular conformation and configuration of these bicyclic compounds (Fernández et al., 1999).

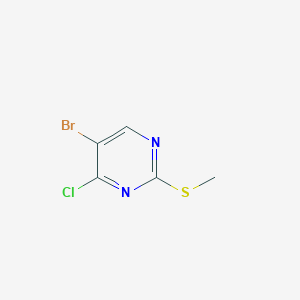

Chemical Reactions and Properties

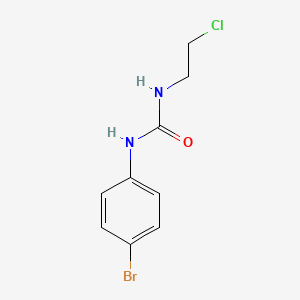

The chemical reactivity and properties of 1-Azabicyclo[2.2.2]octan-4-ol derivatives have been explored in various studies. For example, Gregory et al. (1985) investigated the intramolecular Michael-type additions for the synthesis of 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines, showcasing the versatility of these compounds in organic synthesis (Gregory et al., 1985).

Applications De Recherche Scientifique

Structural Characterization

1-Azabicyclo[2.2.2]octan-4-ol compounds have been extensively studied for their structural characteristics. A series of such compounds were synthesized and analyzed using NMR spectroscopy and X-ray crystallography. These studies, including ones conducted by Arias-Pérez et al. (1991) and Fernández et al. (1997, 1999), allowed for the establishment of proton magnetic parameters and standard values of 1H-1H coupling constants, aiding the analysis of more complex derivatives of these compounds (Arias-Pérez et al., 1991) (Fernández et al., 1997) (Fernández et al., 1999).

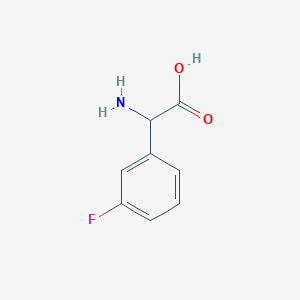

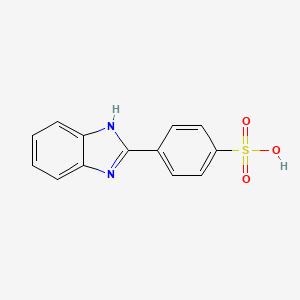

Antiprotozoal Activities

The antiprotozoal potential of various derivatives of 1-Azabicyclo[2.2.2]octan-4-ol has been a key area of study. Seebacher et al. (2007) synthesized several 4-aminobicyclo[2.2.2] octan-2-ols and 4-amino-2-azabicyclo[3.2.2]nonanes, testing them for activity against organisms causing diseases like East African sleeping sickness and Malaria tropica. Their research suggests significant insights into the structure-activity relationships of these compounds (Seebacher et al., 2007).

Conformational Studies

Understanding the conformations of 1-Azabicyclo[2.2.2]octan-4-ol derivatives is crucial for their applications in scientific research. Various studies, such as those by Fernández et al. (1997, 1999), have synthesized esters derived from these compounds and analyzed them using NMR spectroscopy and X-ray crystallography. These studies provide a foundational understanding of the conformational behavior of these molecules, which is essential for their effective application in pharmacological and chemical research (Fernández et al., 1997) (Fernández et al., 1999).

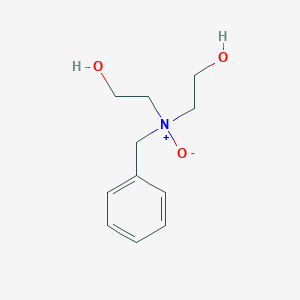

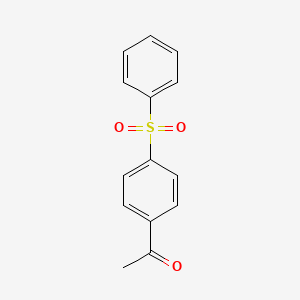

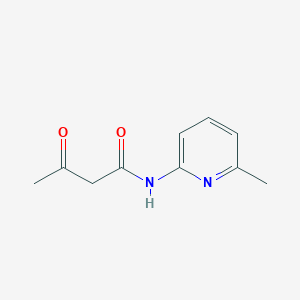

Catalytic Applications

Recent studies, such as Toda et al. (2023), have explored the catalytic applications of compounds related to 1-Azabicyclo[2.2.2]octan-4-ol. Their research indicates that certain hydroxylamines, related to 1-Azabicyclo[2.2.2]octan-4-ol, can efficiently catalyze the oxidation of secondary alcohols using molecular oxygen in the air, demonstrating their potential use in organic synthesis and chemical processing (Toda et al., 2023).

Safety And Hazards

Specific safety and hazard information for 1-Azabicyclo[2.2.2]octan-4-ol is not available in the search results. However, it is always recommended to use personal protective equipment as required, avoid dust formation, take precautionary measures against static discharges, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid release to the environment4.

Orientations Futures

The future directions of research involving 1-Azabicyclo[2.2.2]octan-4-ol are not explicitly mentioned in the search results. However, the compound and its related compounds have potential applications in various chemical reactions, which could be explored further23.

Propriétés

IUPAC Name |

1-azabicyclo[2.2.2]octan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-1-4-8(5-2-7)6-3-7/h9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRSQXFVRUWISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181050 | |

| Record name | 1-Azabicyclo(2.2.2)octan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo[2.2.2]octan-4-ol | |

CAS RN |

26458-74-2 | |

| Record name | 1-Azabicyclo(2.2.2)octan-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026458742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo(2.2.2)octan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

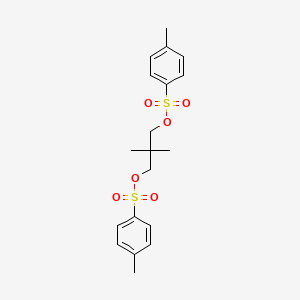

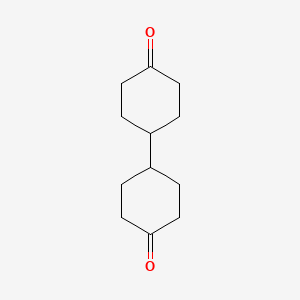

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.